(3R,4R)-Methyl 4-phenylpiperidine-3-carboxylate
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Overview
Description
(3R,4R)-Methyl 4-phenylpiperidine-3-carboxylate is a chemical compound with the molecular formula C13H17NO2. It belongs to the class of piperidine derivatives, which are known for their diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4R)-Methyl 4-phenylpiperidine-3-carboxylate typically involves the reaction of 4-phenylpiperidine-3-carboxylic acid with methanol in the presence of a catalyst. The reaction is carried out under reflux conditions to ensure complete esterification .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to optimize yield and purity. The use of high-pressure and high-temperature conditions can further enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
(3R,4R)-Methyl 4-phenylpiperidine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the piperidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and nucleophiles like amines or thiols are used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted piperidine derivatives.
Scientific Research Applications
(3R,4R)-Methyl 4-phenylpiperidine-3-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of analgesics and antidepressants.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (3R,4R)-Methyl 4-phenylpiperidine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may modulate the activity of neurotransmitter systems, leading to its potential effects on the central nervous system. The exact pathways and molecular targets are still under investigation .
Comparison with Similar Compounds
Similar Compounds
(3R,4R)-Ethyl 4-phenylpiperidine-3-carboxylate: Similar in structure but with an ethyl ester group instead of a methyl ester group.
4-Phenylpiperidine-3-carboxylic acid: The carboxylic acid precursor used in the synthesis of the methyl ester derivative.
Uniqueness
(3R,4R)-Methyl 4-phenylpiperidine-3-carboxylate is unique due to its specific stereochemistry, which can influence its biological activity and interactions with molecular targets. The presence of the methyl ester group also differentiates it from other piperidine derivatives, potentially affecting its pharmacokinetic properties.
Properties
CAS No. |
230309-18-9 |
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Molecular Formula |
C13H17NO2 |
Molecular Weight |
219.28 g/mol |
IUPAC Name |
methyl (3R,4R)-4-phenylpiperidine-3-carboxylate |
InChI |
InChI=1S/C13H17NO2/c1-16-13(15)12-9-14-8-7-11(12)10-5-3-2-4-6-10/h2-6,11-12,14H,7-9H2,1H3/t11-,12-/m0/s1 |
InChI Key |
VYUIWLMJPDHWQQ-RYUDHWBXSA-N |
Isomeric SMILES |
COC(=O)[C@H]1CNCC[C@H]1C2=CC=CC=C2 |
Canonical SMILES |
COC(=O)C1CNCCC1C2=CC=CC=C2 |
Origin of Product |
United States |
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